

"Dorignic acid natural sources"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dorignic acid*

Cat. No.: *B15551698*

[Get Quote](#)

Technical Guide: Gallic Acid

A comprehensive overview of its natural sources, isolation, and biological activity.

Disclaimer: The initial search for "**Dorignic acid**" did not yield any relevant results in the scientific literature, suggesting that the term may be a misspelling or refer to a compound not widely known by this name. Therefore, this technical guide focuses on Gallic Acid, a well-researched natural phenolic acid, to demonstrate the requested format and content.

Introduction to Gallic Acid

Gallic acid (3,4,5-trihydroxybenzoic acid) is a phenolic acid widely found in the plant kingdom. [1][2] It occurs in both free form and as a component of more complex molecules like hydrolyzable tannins (gallotannins and ellagitannins). [1][2] Gallic acid is known for its potent antioxidant, anti-inflammatory, and anticarcinogenic properties, making it a subject of great interest in phytochemical and pharmacological research. [1]

Natural Sources of Gallic Acid

Gallic acid is ubiquitous in the plant kingdom. It is found in a variety of fruits, nuts, and leaves. Some of the most significant natural sources are listed in the table below. The concentration of gallic acid can vary depending on the plant species, part of the plant, geographical location, and harvesting time.

Table 1: Quantitative Data on Gallic Acid in Natural Sources

Natural Source	Plant Part	Gallic Acid Content (mg/g dry weight)	Reference
Camellia sinensis (Tea)	Leaves	5 - 30	[1]
Vitis vinifera (Grapes)	Seeds, Skin	1 - 15	[1]
Quercus spp. (Oak)	Bark, Galls	Up to 70	[3]
Mangifera indica (Mango)	Kernel	15 - 80	-
Punica granatum (Pomegranate)	Peel	2 - 20	[3]
Juglans regia (Walnut)	Pellicle	5 - 15	[3]

Experimental Protocols

Extraction and Isolation of Gallic Acid from Plant Material

This protocol provides a general method for the extraction and isolation of gallic acid from dried plant material. The yield and purity may vary depending on the source.

Materials:

- Dried and powdered plant material (e.g., green tea leaves)
- 80% Methanol
- Petroleum ether
- Ethyl acetate
- Sodium bicarbonate solution (2%)

- Hydrochloric acid (2M)
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvent system for column chromatography (e.g., chloroform:methanol gradient)
- Rotary evaporator
- Chromatography columns
- Standard gallic acid

Procedure:

- Defatting: The powdered plant material is first defatted by extraction with petroleum ether in a Soxhlet apparatus for 6-8 hours to remove lipids and other nonpolar compounds.
- Extraction: The defatted material is then air-dried and extracted with 80% methanol at room temperature with continuous stirring for 24 hours. The extraction process is repeated three times.
- Filtration and Concentration: The methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator at 40°C.
- Solvent Partitioning: The concentrated extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fractions are combined.
- Acid-Base Extraction: The combined ethyl acetate fraction is then extracted with a 2% sodium bicarbonate solution. The aqueous layer is collected and acidified to pH 2 with 2M hydrochloric acid.
- Final Extraction: The acidified aqueous layer is then re-extracted with ethyl acetate. The resulting ethyl acetate fraction is washed with water, dried over anhydrous sodium sulfate, and evaporated to dryness to yield a crude gallic acid extract.

- Purification: The crude extract is further purified by column chromatography on silica gel using a suitable solvent system to obtain pure gallic acid.

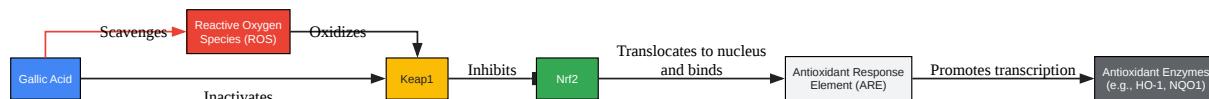
Quantitative Determination of Gallic Acid by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

- HPLC system with a UV detector
- C18 column (e.g., 250 mm x 4.6 mm, 5 μ m)

Mobile Phase:

- A gradient of solvent A (water with 0.1% formic acid) and solvent B (methanol with 0.1% formic acid).

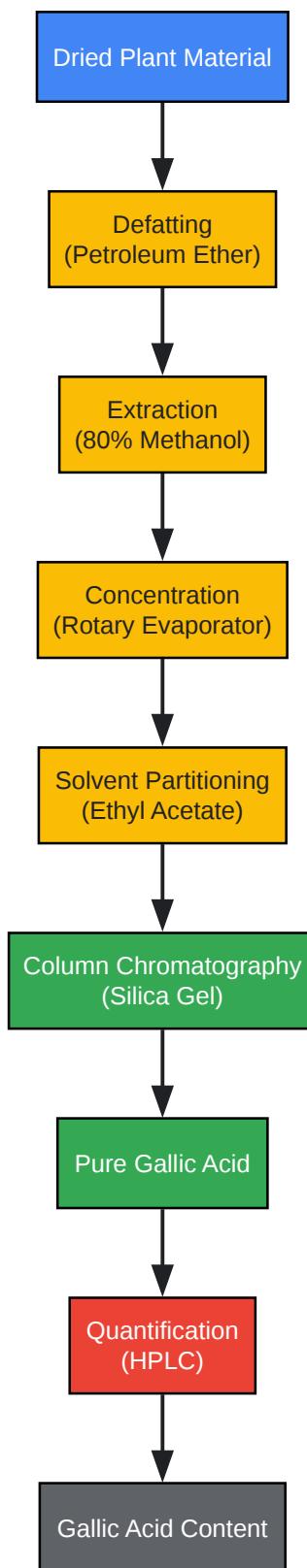

Procedure:

- Standard Preparation: A stock solution of standard gallic acid is prepared in methanol. A series of working standards are prepared by diluting the stock solution.
- Sample Preparation: The isolated and purified gallic acid extract is dissolved in methanol and filtered through a 0.45 μ m syringe filter.
- Chromatographic Conditions: The column is equilibrated with the initial mobile phase composition. A 20 μ L injection volume is used for both standards and samples. The flow rate is typically 1 mL/min. The UV detector is set at 272 nm.
- Quantification: A calibration curve is generated by plotting the peak area of the standard solutions against their concentration. The concentration of gallic acid in the sample is determined from this calibration curve.

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway of Gallic Acid's Antioxidant Activity

Gallic acid is a potent antioxidant that can scavenge free radicals and upregulate endogenous antioxidant enzymes. The diagram below illustrates a plausible signaling pathway for its antioxidant effects, focusing on the Nrf2-ARE pathway.



[Click to download full resolution via product page](#)

Caption: Hypothetical antioxidant signaling pathway of Gallic Acid.

Experimental Workflow for Gallic Acid Extraction and Analysis

The following diagram outlines the general workflow for the extraction, isolation, and quantification of gallic acid from a plant source.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Gallic Acid analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. novapublishers.com [novapublishers.com]
- 3. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["Dorignic acid natural sources"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15551698#dorignic-acid-natural-sources>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

